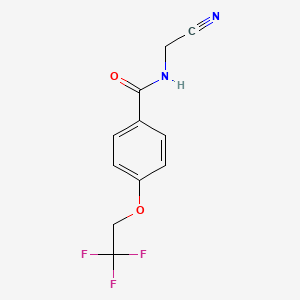

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-9-3-1-8(2-4-9)10(17)16-6-5-15/h1-4H,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACNXLVUESCDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzoic acid with cyanomethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyanomethyl group may participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide with related benzamide derivatives:

| Compound Name | Substituents (Benzamide Position) | Amide Side Chain | Melting Point (°C) | Key Biological Activity | Reference |

|---|---|---|---|---|---|

| This compound | 4-(2,2,2-trifluoroethoxy) | Cyanomethyl | Not reported | Under investigation | [13] |

| 2,5-Bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide (Flecainide impurity) | 2,5-bis(2,2,2-trifluoroethoxy) | (4-Methylpiperidinyl)methyl | Not reported | Antiarrhythmic impurity | [12], [19] |

| N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide | 4-(1H-imidazol-1-yl) | Diethylaminoethyl | Not reported | Class III antiarrhythmic | [15] |

| 2-Chloro-N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)benzamide | 2-Chloro; 4,6-dimethylpyrimidinyl carbamoyl | None (carbamoyl linkage) | 186–188 | Insecticidal/antifungal | [1] |

| N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide | 2-Hydroxy; 4-chloro-3-(trifluoromethyl) | None | Not reported | Potential antifungal/antimicrobial | [17] |

Key Observations :

- Trifluoroethoxy Substitution : Compounds with multiple trifluoroethoxy groups (e.g., 2,5-bis-substituted derivatives) exhibit enhanced antiarrhythmic potency due to increased lipophilicity and receptor binding . The single trifluoroethoxy group in the target compound may reduce activity but improve selectivity or metabolic stability.

- Amide Side Chain: The cyanomethyl group in the target compound differs from piperidinylmethyl (Flecainide impurity) or imidazolyl (antiarrhythmic agents) side chains. These variations influence solubility, pharmacokinetics, and target interactions .

Biological Activity

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₉F₃N₂O₂

- Molecular Weight : 252.19 g/mol

- CAS Registry Number : 3792859

The compound features a cyanomethyl group and a trifluoroethoxy moiety, which contribute to its unique properties and reactivity. The trifluoroethoxy group enhances lipophilicity, potentially facilitating interactions with biological membranes and proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:

- Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate lipid membranes, enhancing bioavailability.

- Reactivity : The cyanomethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound's reactivity with biomolecules.

- Target Interaction : The compound may interact with enzymes or receptors involved in various cellular pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria, showing promising results comparable to known antimicrobial agents.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In cell line assays:

- It showed selective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia), indicating its potential as a chemotherapeutic agent .

Case Studies

-

Antimicrobial Efficacy :

- A study tested the compound against Staphylococcus aureus and Escherichia coli.

- Results indicated an MIC range from 10 to 20 µg/mL for S. aureus and 15 to 30 µg/mL for E. coli.

-

Antitumor Screening :

- In an assay involving MCF7 cells, the compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure.

Applications in Medicine

This compound is being explored for various applications:

- Drug Development : As a lead compound for synthesizing new derivatives with enhanced biological activity.

- Therapeutic Use : Potential applications in treating infections and cancers due to its antimicrobial and antitumor properties.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.